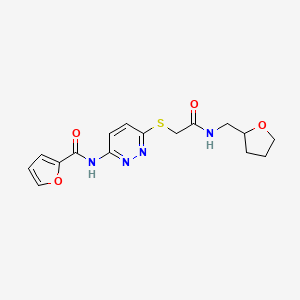

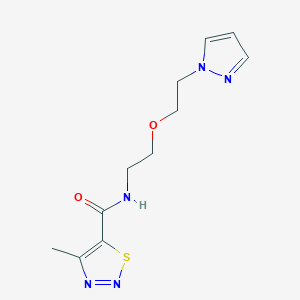

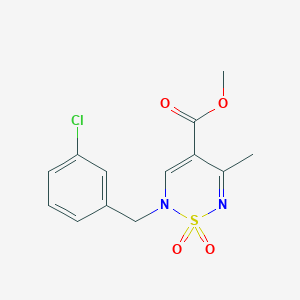

N-(2-(2-(1H-吡唑-1-基)乙氧基)乙基)-4-甲基-1,2,3-噻二唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic molecule that likely exhibits biological activity due to the presence of several heterocyclic moieties known for their presence in pharmacologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which is a key intermediate for further reactions to produce various pyrazole derivatives with potential anti-tumor activity . Similarly, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involves dehydrosulfurization and cyclization reactions . These methods suggest that the synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could also involve multi-step reactions including condensation, cyclization, and possibly substitution reactions to introduce the ethoxyethyl group.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using X-ray crystallography, as seen with the compound mentioned in paper . The presence of multiple rings, such as pyrazole, triazole, and thiadiazole, contributes to the rigidity and three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement and N-formylation . This indicates that the compound may also undergo similar nucleophilic addition and rearrangement reactions, given the presence of a pyrazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are often characterized by their stability, solubility, and reactivity. For example, the thiation of N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides followed by cyclization into thiadiazine-thiones suggests that such compounds can be stable under certain conditions . The solubility can be influenced by the presence of substituents such as the ethoxyethyl group, which may increase solubility in organic solvents.

Relevant Case Studies

Case studies involving related compounds show significant effects in mouse tumor model cancer cell lines, indicating potential anti-tumor activity . Another study synthesized a large library of pyrazole carboxamides, which were evaluated for toxicity in C. elegans, demonstrating the importance of biological evaluation in the development of new compounds .

科学研究应用

合成和化学性质N-(2-(2-(1H-吡唑-1-基)乙氧基)乙基)-4-甲基-1,2,3-噻二唑-5-羧酰胺是一种化合物,可以通过涉及吡唑和噻二唑衍生物的各种化学反应合成。在这一领域的研究已经探索了不同的合成途径和化学修饰,以创造具有潜在生物活性的新化合物。例如,岳等人(2010年)详细描述了通过一锅法反应和随后的修饰合成相关酰胺,产生具有不同生物活性的化合物,尽管它们的特定生长素活性不高,并且一些化合物对小麦胚芽表现出抗增殖效果(Yue et al., 2010)。同样,纳萨尔等人(2015年)的研究概述了合成新型吡唑并[3,4-d]嘧啶和吡唑衍生物的便捷方法,通过对接研究显示在小鼠和人类癌细胞系中表现出显著的抗肿瘤效果(Nassar et al., 2015)。

生物活性和潜在应用该化合物的衍生物已被研究用于各种生物活性,包括抗肿瘤和对一氧化氮合酶(NOS)的抑制作用,表明具有潜在的治疗应用。例如,阿里亚斯等人(2018年)开发了新的吡唑啉和噻二唑啉衍生物家族,分析它们对不同一氧化氮合酶同工酶的抑制活性。他们发现噻二唑啉优先抑制神经元同工酶,而吡唑啉更有效地抑制诱导型NOS,暗示在管理与NOS活性相关的疾病方面可能有用(Arias et al., 2018)。

结构和分子研究对相关化合物的结构和分子研究为了解它们的化学行为和与生物靶标的相互作用提供了见解。Köysal等人(2005年)研究了N-取代的3,5-二苯基-2-吡唑啉-1-硫代羧酰胺的晶体结构,揭示了可能影响其生物活性的几何参数和分子间相互作用的见解(Köysal等人,2005)。

化学修饰和功能化N-(2-(2-(1H-吡唑-1-基)乙氧基)乙基)-4-甲基-1,2,3-噻二唑-5-羧酰胺及其衍生物的化学修饰的多功能性一直是研究的重点,旨在增强它们的生物性能或为特定应用定制它们。研究已经探索了各种功能化策略,以改善它们的活性谱、稳定性或对特定生物靶标的特异性。这包括合成5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,已经评估它们对癌细胞的细胞毒活性,展示了设计新的抗癌药物的潜力(Hassan et al., 2014)。

未来方向

作用机制

Target of Action

The primary targets of the compound are yet to be fully identified. Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of targets, exhibiting diverse pharmacological effects .

Mode of Action

Based on the structure, it is likely that the compound interacts with its targets through the 1h-pyrazol-1-yl group, which is a common moiety in many bioactive compounds . The interaction with the target could lead to changes in the target’s function, potentially leading to therapeutic effects.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. For instance, imidazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the 1H-pyrazol-1-yl group and the ethoxy group may enhance the compound’s solubility, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For instance, if the compound targets enzymes involved in inflammatory responses, its action could result in reduced inflammation .

属性

IUPAC Name |

4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S/c1-9-10(19-15-14-9)11(17)12-4-7-18-8-6-16-5-2-3-13-16/h2-3,5H,4,6-8H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEXFIOIVWAQTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

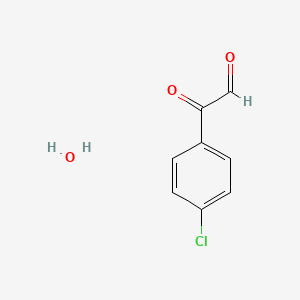

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

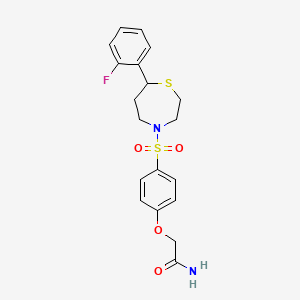

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

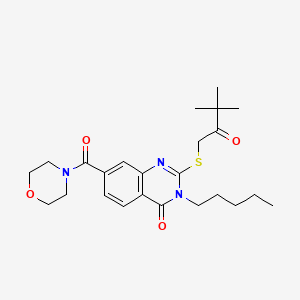

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)